5-(N-Boc-amino)pentanophenone chemical properties
5-(N-Boc-amino)pentanophenone chemical properties
An In-depth Technical Guide to 5-(N-Boc-amino)pentanophenone: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 5-(N-Boc-amino)pentanophenone, a bifunctional chemical intermediate of significant interest to researchers in organic synthesis and medicinal chemistry. We will delve into its core chemical properties, reactivity, synthesis, and key applications, offering field-proven insights for its effective use in the laboratory.
Introduction: A Versatile Synthetic Building Block
5-(N-Boc-amino)pentanophenone is a derivative of valerophenone, characterized by the presence of a tert-butoxycarbonyl (Boc) protected amine at the terminal end of the pentanoyl chain. This structure offers two distinct points for chemical modification: the ketone functional group and the amine, which can be revealed under specific conditions. The strategic placement of the acid-labile Boc group makes this compound a highly valuable building block, enabling sequential, controlled modifications essential for the multi-step synthesis of complex organic molecules.[1][2] Its scaffold, combining a flexible alkyl chain with a rigid benzophenone moiety, is frequently encountered in pharmacologically active compounds, positioning it as a key intermediate in drug discovery programs.[3]
Physicochemical and Structural Properties
The fundamental identity and physical characteristics of 5-(N-Boc-amino)pentanophenone are summarized below. While specific experimental data such as melting and boiling points are not widely published, contextual data from its parent ketone, valerophenone, is provided for reference.
Table 1: Core Chemical Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl (5-oxo-5-phenylpentyl)carbamate | N/A |
| CAS Number | 116437-42-4 | [4][5][6] |
| Molecular Formula | C₁₆H₂₃NO₃ | [4][5][6] |
| Molecular Weight | 277.36 g/mol | [4][5][6] |
| Appearance | White to off-white powder (typical) | [7] |
| Solubility | Expected to be soluble in organic solvents like MDC, ethyl acetate, and methanol. | [7] |
| Reference Melting Point | Valerophenone (parent ketone): -9 °C | [8] |
| Reference Boiling Point | Valerophenone (parent ketone): 244-245 °C | [8] |
Chemical Reactivity and Stability
The synthetic utility of 5-(N-Boc-amino)pentanophenone is dictated by the distinct reactivity of its two primary functional groups: the Boc-protected amine and the aromatic ketone.
The Boc Protecting Group: An Acid-Labile Switch
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis for amine protection.[2] Its primary advantage is its stability under a wide array of reaction conditions, including basic, nucleophilic, and reductive environments, while being readily and cleanly removable under mild acidic conditions.[][10][]
-
Deprotection Mechanism: Treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent, protonates the carbamate. The resulting intermediate readily collapses, releasing the free amine along with carbon dioxide and isobutylene as gaseous byproducts. This clean decomposition simplifies reaction workup.[]
The Ketone Moiety: A Hub for Transformation
The benzophenone portion of the molecule offers a second site for chemical modification. Typical reactions include:
-
Reduction: The carbonyl can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄), providing access to chiral intermediates.
-
Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols and extend the carbon skeleton.
-
Reductive Amination: In the presence of an amine and a reducing agent (e.g., sodium cyanoborohydride), the ketone can be converted into a secondary amine.
The diagram below illustrates the orthogonal reactivity of the compound.
Caption: Orthogonal reactivity of 5-(N-Boc-amino)pentanophenone.
Stability and Storage
The compound is stable under normal laboratory conditions.[12] However, to ensure its integrity:
-
Storage: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[13]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, which will cause premature deprotection of the amine.[12][13]
-
Hazardous Decomposition: Thermal decomposition may produce hazardous products, including oxides of carbon (CO, CO₂) and nitrogen (NOx).[12][13]
Synthesis and Purification Workflow
While multiple synthetic routes are plausible, a common strategy involves the Friedel-Crafts acylation of benzene using an activated derivative of 5-(Boc-amino)pentanoic acid. This approach builds the core structure efficiently.
Caption: General workflow for synthesis and purification.
Protocol: Generalized Synthesis and Purification
Causality: This protocol is designed to first create a highly reactive acyl chloride from the corresponding carboxylic acid. This electrophile is then used in a classic Friedel-Crafts acylation reaction with benzene, catalyzed by a Lewis acid (AlCl₃), to form the carbon-carbon bond that creates the ketone. The final chromatography step is essential for removing unreacted starting materials and catalyst residues.
-
Acid Chloride Formation: To a solution of 5-(Boc-amino)pentanoic acid in an anhydrous solvent (e.g., DCM), add an activating agent such as oxalyl chloride or thionyl chloride dropwise at 0 °C. Allow the reaction to stir at room temperature until gas evolution ceases, indicating complete formation of the acyl chloride.
-
Friedel-Crafts Acylation: In a separate flask, suspend a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) in anhydrous benzene at 0 °C. Add the freshly prepared acyl chloride solution dropwise to this suspension.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by pouring it over ice and dilute HCl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure 5-(N-Boc-amino)pentanophenone.
Spectroscopic Analysis (Predicted)
While specific spectra are not available in the searched literature, the structure of the molecule allows for the confident prediction of its key spectroscopic signatures.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Signature |
| ¹H NMR | ~7.9 ppm (d): Protons on the phenyl ring ortho to the carbonyl.~7.5 ppm (m): Protons on the phenyl ring meta and para to the carbonyl.~4.5 ppm (br s): NH proton of the Boc-carbamate.~3.1 ppm (q): CH₂ group attached to the NH.~2.9 ppm (t): CH₂ group alpha to the carbonyl.~1.8-1.5 ppm (m): Aliphatic CH₂ protons in the middle of the chain.~1.4 ppm (s, 9H): Characteristic signal for the tert-butyl protons of the Boc group. |
| ¹³C NMR | ~200 ppm: Carbonyl carbon.~156 ppm: Carbamate carbonyl of the Boc group.~137-128 ppm: Aromatic carbons.~79 ppm: Quaternary carbon of the Boc group.~40-20 ppm: Aliphatic carbons of the pentyl chain.~28 ppm: Methyl carbons of the Boc group. |
| IR (cm⁻¹) | ~3350 cm⁻¹: N-H stretch (carbamate).~3060 cm⁻¹: Aromatic C-H stretch.~2970 cm⁻¹: Aliphatic C-H stretch.~1690-1710 cm⁻¹: Overlapping C=O stretches (ketone and carbamate).~1520 cm⁻¹: N-H bend. |
Applications in Research and Development
5-(N-Boc-amino)pentanophenone is not an end-product but a versatile intermediate for creating more complex, high-value molecules.
-
Medicinal Chemistry: The benzophenone core is a privileged scaffold found in numerous biologically active compounds, exhibiting anti-inflammatory, anticancer, and antimicrobial properties.[3] This intermediate provides a direct entry point for synthesizing novel benzophenone derivatives where the terminal amine can be functionalized to modulate solubility, introduce pharmacophores, or attach to other molecular fragments.
-
PROTACs and Chemical Probes: The Boc-protected aminoalkyl chain is a common feature in linkers used for Proteolysis Targeting Chimeras (PROTACs).[14] After deprotection, the resulting primary amine serves as a crucial handle for conjugation to E3 ligase ligands or other molecular probes, making this compound a valuable precursor in the field of targeted protein degradation.
-
Peptidomimetics and Materials Science: The compound can be used to synthesize non-natural amino acids or to build larger molecules for materials science applications where the combination of a rigid aromatic group and a flexible linker is desired.[]
Safety and Handling
As with any laboratory chemical, proper handling is crucial to ensure safety.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.
-
Fire Safety: While not highly flammable, use appropriate extinguishing media such as carbon dioxide or dry chemical extinguishers for small fires.[13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]
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